
O-Methylhydroxylamine
Overview
Description
Methoxyamine, also known as O-methylhydroxylamine, is an organic compound with the chemical formula CH₃ONH₂. It is a colorless, volatile liquid that is soluble in polar organic solvents and water. Methoxyamine is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methyl group. It can also be viewed as a derivative of methanol with the hydroxyl hydrogen replaced by an amino group .
Preparation Methods
Traditional Synthesis Methods
O-Alkylation of Hydroxylamine Derivatives
The O-alkylation method involves substituting the hydroxyl hydrogen of hydroxylamine with a methyl group. A widely cited approach begins with acetone oxime, which undergoes O-methylation followed by hydrolysis . The reaction proceeds as:
This method is favored for its straightforward mechanism but requires careful control of reaction conditions to prevent decomposition of methoxyamine into methane and azanone . Yields are moderate (~60–70%), with acetone as a recoverable byproduct.
Methanolysis of Hydroxylamine Sulfonates
An alternative route involves methanolysis of hydroxylamine sulfonate salts :
This method avoids volatile intermediates and is scalable, but the use of sulfonic acids necessitates corrosion-resistant equipment. The process generates sulfate byproducts, complicating waste management .
Industrial Synthesis Routes
Patent-Evaluated Methods (CN115490611A)
A 2022 Chinese patent delineates six routes for synthesizing methoxyamine hydrochloride, critiquing their practicality :
Route | Key Steps | Challenges |
---|---|---|
1 | Benzaldehyde oximation → Methylation → Hydrolysis | High inorganic salt waste, complex equipment |
2 | Hydroxylamine sulfonation → Alkylation | Toxic fuming sulfuric acid, hazardous waste |
3 | Chloroformate + Hydroxylamine → Methylation | Low yield, excessive water usage |
4 | Schick reaction → Methylation | NOₓ emissions, high sodium sulfate waste |
5 | Hydroxylamine disulfonate methylation | Liquid SO₂ dependency, environmental risks |
6 | Hydroxylamine HCl + Acetone → Oxime → Methylation | Poor oxime separation, high wastewater |
Route 6, despite its prevalence, suffers from low yields (50–60%) due to inefficient acetone oxime isolation .
Optimized Industrial Process (CN115490611A)
The patent proposes an improved method using hydroxylamine sulfate, acetone, cyclohexane, and sodium hydroxide :
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Oxime Formation : Hydroxylamine sulfate reacts with acetone in cyclohexane/water, yielding acetoxime.
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Methylation : Acetoxime is treated with chloromethane in N-methylpyrrolidone (NMP), forming acetone oxime methyl ether.
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Hydrolysis : Reaction with hydrochloric acid in n-hexane produces methoxyamine hydrochloride.
Key advantages include cyclohexane recycling (90% recovery) and reduced wastewater (30% less vs. Route 6). The yield reaches 85%, with high-purity (>98%) product .
Advanced Hydrolysis Techniques (US5382685A)
A U.S. patent details hydrolysis of acetone oxime ethers using acids and additives (e.g., cyclohexane) :
Conditions :
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Temperature: 40–80°C
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Acid: HCl (30–100% excess)
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Additive: Cyclohexane (5–10-fold excess)
This method achieves 75–80% yield by azeotropically removing acetone and water, minimizing side reactions . The use of cyclohexane enhances safety by lowering the decomposition risk of methoxyamine.
Comparative Analysis of Methods
Efficiency and Environmental Impact
Method | Yield (%) | Byproducts | Scalability |
---|---|---|---|
O-Alkylation (Traditional) | 60–70 | Acetone, sulfates | Moderate |
Methanolysis | 65–75 | Sulfuric acid salts | High |
Patent CN115490611A | 85 | Recyclable solvents | Industrial |
US5382685A Hydrolysis | 75–80 | Cyclohexane (recyclable) | High |
The patented CN115490611A method outperforms others in yield and waste reduction, aligning with green chemistry principles .
Cost Considerations
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Raw Materials : Hydroxylamine sulfate (CN method) is cheaper than hydroxylamine hydrochloride (Route 6).
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Energy : Distillation steps in US5382685A consume significant energy, whereas the CN method uses ambient-temperature methylation .
Recent Innovations and Applications
Complex Synthesis for Pharmaceutical Use
Methoxyamine serves as a precursor in anticancer agents by inhibiting base excision repair (BER) . Recent protocols couple methoxyamine to peptidoglycan fragments using methyl N,O-hydroxylamine linkers, enabling targeted drug delivery .
Green Chemistry Advances
Emerging methods focus on:
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Biocatalysis : Enzymatic methylation using S-adenosylmethionine (SAM) mimics.
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Solvent-Free Reactions : Ball milling hydroxylamine salts with methyl donors.
Chemical Reactions Analysis
Types of Reactions: Methoxyamine undergoes various chemical reactions, including condensation, deprotonation, and nucleophilic substitution.
Common Reagents and Conditions:
Condensation: Methoxyamine condenses with ketones and aldehydes to form imines.
Major Products:
Imines: Formed from the condensation with ketones and aldehydes.
Scientific Research Applications
Medicinal Chemistry
Quantitative Analysis of Drug Metabolism
O-Methylhydroxylamine serves as a trapping reagent for the quantitative analysis of metabolites from anticancer drugs such as cyclophosphamide. It effectively converts primary metabolites like 4-hydroxycyclophosphamide and aldophosphamide into stable oxime derivatives, which can be easily extracted for further study. This property is crucial for understanding drug metabolism and pharmacokinetics, as it allows researchers to monitor the conversion of these metabolites under physiological conditions (pH 7.4, 37°C) without significant hydrolysis or transoximination with other compounds .
Table 1: Properties of Aldophosphamide O-Methyl Oxime
Property | Value |
---|---|
Stability at pH 6-8 | High |
Extraction Solvents | Chloroform, Ethyl Acetate |
Hydrolysis Resistance | Yes |
Transoximination with Aldehydes | None |
Bioconjugation
Oxime Click Chemistry
This compound is utilized in oxime click chemistry, a method that allows for the selective conjugation of biomolecules without the need for protecting groups. This technique is particularly useful in creating polymer-drug conjugates, where this compound reacts with aldehyde-functionalized polymers to form stable oxime linkages. Such conjugates can enhance drug delivery systems by improving the stability and residence time of therapeutic agents in the body .
Case Study: Polymer-Drug Conjugates
In a study conducted by Maynard et al., an oxime-functionalized methacrylate polymer was synthesized and subsequently reacted with a model drug, resulting in successful oxime-linked conjugates. This demonstrates the potential for this compound in developing advanced drug delivery systems that leverage the stability of oxime bonds .
Polymer Science
Hydrogel Synthesis
The compound plays a significant role in synthesizing hydrogels through click chemistry. Hydrogels are crucial for various biomedical applications, including drug delivery and tissue engineering. The use of this compound allows for the creation of hydrogels with tunable properties, which can be tailored to specific biomedical needs .
Table 2: Characteristics of Hydrogels Synthesized Using this compound
Characteristic | Description |
---|---|
Biocompatibility | High |
Pore Size Range | Microporous (human organs to viruses) |
Reaction Conditions | Mild |
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of N-methyl-hydroxylamine (a derivative of this compound). It has shown efficacy against various Gram-positive and Gram-negative bacteria, including Mycobacterium bovis and Pseudomonas aeruginosa. The compound acts by targeting bacterial ribonucleotide reductase enzymes, demonstrating its potential as a novel antibacterial agent .
Mechanism of Action
Methoxyamine exerts its effects by blocking the abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylases. This disruption of the BER pathway increases the amount of cytotoxic adducts, leading to cell death. Methoxyamine’s mechanism of action is particularly relevant in cancer therapy, where it is used to potentiate the effects of alkylating agents .
Comparison with Similar Compounds
- N-methylhydroxylamine
- Aminomethanol
Methoxyamine’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Biological Activity
O-Methylhydroxylamine (OMHA), also known as methoxyamine, is a small organic compound with significant biological relevance. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and potential therapeutic uses.
- Molecular Formula : CH₅NO
- Molecular Weight : 115.1 g/mol
- Melting Point : -86.4 °C
- Boiling Point : 48.1 °C
- Solubility : Miscible with water, alcohol, ether, and hexane .
This compound acts primarily as a trapping reagent and a modifying agent in biochemical pathways. Its ability to form stable oxime derivatives makes it useful in studying various metabolic processes.
- Trapping Agent : OMHA is utilized to quantitatively trap metabolites of cyclophosphamide, such as 4-hydroxycyclophosphamide and aldophosphamide, converting them into stable oxime forms at physiological pH . This property is critical for understanding drug metabolism and pharmacokinetics.
- Antibacterial Activity : Recent studies have demonstrated that OMHA exhibits significant antibacterial properties. It has shown efficacy against various Gram-positive and Gram-negative bacteria, including Mycobacterium bovis BCG and Pseudomonas aeruginosa. OMHA targets bacterial ribonucleotide reductase (RNR), inhibiting its activity without affecting mammalian RNR enzymes .
- Immune Modulation : OMHA has been incorporated into muramyl dipeptide (MDP) derivatives to enhance immune responses through the activation of the Nod2 receptor, which plays a crucial role in innate immunity . This modification maintains the biological activity of MDP while allowing for further functionalization.
Case Study 1: Trapping of Cyclophosphamide Metabolites
In a study examining the metabolic pathways of cyclophosphamide, researchers used OMHA to trap its primary metabolites effectively. The conversion to aldophosphamide O-methyl oxime was confirmed using NMR spectroscopy, demonstrating stability under physiological conditions and providing insights into drug interactions and efficacy in cancer therapy .
Case Study 2: Antibacterial Efficacy
A comprehensive evaluation of OMHA's antibacterial properties revealed its ability to inhibit biofilm formation in Pseudomonas aeruginosa. When combined with ciprofloxacin, OMHA exhibited a synergistic effect, significantly reducing biofilm viability. This suggests potential applications in treating chronic infections associated with biofilm-forming bacteria .
Research Findings
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing O-Methylhydroxylamine and its hydrochloride salt in laboratory settings?
this compound and its hydrochloride salt are synthesized via:
- O-Alkylation of hydroxylamine derivatives : Reacting hydroxylamine with methylating agents like methyl iodide under basic conditions .
- Methanolysis of hydroxylamine sulfonate esters : A high-yield method for producing this compound hydrochloride .
- Triphosgene-mediated synthesis : Used in conjunction with other reagents (e.g., triethylamine) for controlled reactions, as seen in macrolide antibiotic synthesis .
Q. How should researchers characterize the purity and structural identity of this compound derivatives?
- Spectroscopic techniques :
- NMR : Confirm structural identity via characteristic peaks (e.g., methoxy group at ~3.3 ppm in H NMR) .
- HPLC : Assess purity (>95% by GC) using reverse-phase columns .
- Physical properties : Melting point analysis (e.g., this compound hydrochloride melts at 182–185°C) .
- Elemental analysis : Verify empirical formulas (e.g., CHNO for substituted derivatives) .
Q. What safety protocols are critical when handling this compound hydrochloride in laboratory environments?
- Personal protective equipment (PPE) :
- Nitrile gloves (tested for permeation resistance) and lab coats .
- Respiratory protection for prolonged exposure .
- Emergency measures :
- Skin/eye contact: Flush with water for 15 minutes .
- Ingestion: Seek immediate medical help; do not induce vomiting .
- Storage : Keep containers sealed and store below -20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound in nucleophilic substitution reactions?
- Parameter optimization :
- Experimental design : Follow journal guidelines for replicability, including detailed descriptions of reaction stoichiometry and workup procedures .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?
- Cross-validation : Compare results across multiple analytical methods (e.g., LC-MS and C NMR) .
- Control experiments : Test solvent purity and exclude trace metal contaminants that may catalyze side reactions .
- Computational modeling : Use DFT calculations to predict solvent effects on reaction pathways .
Q. How is this compound used in synthesizing heterocyclic compounds, and what mechanistic insights are critical?
- Application example : In the synthesis of oximes and isoquinoline derivatives, this compound reacts with α-ketoesters to form Z/E isomers, requiring strict control of stereochemistry (Scheme 19, ).
- Mechanistic studies : Photoelectron spectroscopy reveals electron density shifts in the hydroxylamine group, influencing nucleophilic attack efficiency .
Q. What analytical techniques are prioritized for studying reaction mechanisms involving this compound?
Properties
IUPAC Name |
O-methylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO/c1-3-2/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKIPWJBDOURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
593-56-6 (hydrochloride) | |
Record name | O-Methylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043862 | |
Record name | Methoxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.057 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Hawley] | |
Record name | Methoxyamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6414 | |
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Boiling Point |
49-50 °C @ 760 MM HG | |
Record name | O-METHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER | |
Record name | O-METHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
291.0 [mmHg] | |
Record name | Methoxyamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6414 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MOBILE LIQUID | |
CAS No. |
67-62-9 | |
Record name | O-Methylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | O-Methylhydroxylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06328 | |
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Record name | Methoxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-methylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.600 | |
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Record name | METHOXYAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZH4WY30J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | O-METHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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